4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one
Description
4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a phthalazinone derivative featuring two distinct aromatic substituents:
- A 3,4-dimethoxyphenyl group attached to the 1,2,4-oxadiazole ring at position 3.
- A 3,4-dimethylphenyl group substituted at position 2 of the phthalazin-1(2H)-one core.
The oxadiazole moiety is a heterocyclic scaffold known for metabolic stability and bioactivity, making this compound of interest in medicinal chemistry research .
Properties
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O4/c1-15-9-11-18(13-16(15)2)30-26(31)20-8-6-5-7-19(20)23(28-30)25-27-24(29-34-25)17-10-12-21(32-3)22(14-17)33-4/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOCRCCFPXKJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one is a synthetic organic molecule that belongs to the class of phthalazinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. The structural features of this compound suggest possible interactions with various biological targets, making it a subject of interest for further research.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 396.41 g/mol. The compound contains multiple functional groups, including an oxadiazole ring and a phthalazinone moiety, which are known to be associated with diverse biological activities.
Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymes : The compound may bind to specific enzymes or receptors, inhibiting their activity and altering cellular signaling pathways.
- Modulation of Gene Expression : It may influence the expression of genes involved in cell proliferation and apoptosis.
- Induction of DNA Damage : Similar compounds have shown the ability to induce DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Anticancer Activity
In recent studies focusing on phthalazinone derivatives, compounds exhibiting structural similarities have demonstrated significant anticancer activity. For instance:
- A study evaluated the inhibitory effects on Bromodomain-containing protein 4 (BRD4) , a target in breast cancer therapy. The compound showed promising activity with an IC50 value indicating effective inhibition against BRD4 .
| Compound | Target | IC50 (μM) |
|---|---|---|
| DDT26 | BRD4 | 0.237 ± 0.093 |
| Control | JQ1 | Varies |
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 and MDA-MB-231) revealed that compounds with similar structures could significantly reduce cell viability. The mechanism appears to involve both direct cytotoxic effects and modulation of apoptotic pathways.
Case Studies
- Study on BRD4 Inhibition :
- DNA Damage Induction :
Scientific Research Applications
Anticancer Properties
Research has indicated that phthalazinone derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. The compound has been evaluated for its anticancer potential through mechanisms like:
- Inhibition of cell proliferation: Studies demonstrate that compounds with similar structures can significantly reduce the viability of cancer cells.
- Induction of apoptosis: Mechanistic studies suggest that these compounds activate apoptotic pathways, leading to programmed cell death in malignant cells .
Antimicrobial Effects
The antimicrobial activity of phthalazinone derivatives has been well-documented. The compound is hypothesized to possess:
- Broad-spectrum activity: Similar derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.
- Fungal inhibition: Studies indicate potential antifungal properties, making it a candidate for treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Key aspects include:
- Substituents on the phenyl rings: Modifications in the methoxy and dimethyl groups can enhance lipophilicity and bioavailability.
- Oxadiazole moiety: This component is critical for biological activity, influencing receptor binding and interaction with biological targets .
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of phthalazinone derivatives revealed that those with oxadiazole substitutions exhibited potent anticancer activities against various cell lines, including breast and lung cancer models. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives similar to the compound were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated significant inhibitory effects, suggesting potential for development into therapeutic agents .
Comparison with Similar Compounds
Electronic Effects
Solubility and Polarity
Pharmacological Implications
- Bromine in ’s compound may facilitate halogen bonding with biomolecules, a property absent in methoxy/methyl derivatives .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the oxadiazole ring via cyclization of amidoxime precursors with activating agents (e.g., concentrated H₂SO₄ or KOH) in ethanol or DMF .
- Step 2: Coupling the oxadiazole intermediate with the phthalazinone core under reflux conditions (60–100°C) .
- Step 3: Purification via recrystallization (methanol/ethanol) or column chromatography (silica gel, petroleum ether/ethyl acetate) . Optimization: Reaction parameters (temperature, solvent polarity, catalyst loading) are systematically varied to maximize yield and purity. For example, DMF enhances cyclization efficiency compared to ethanol .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.7–8.0 ppm) and carbon backbone .
- FT-IR: Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole) .
- Mass Spectrometry (EI/ESI): Validates molecular weight (e.g., base peak at m/z 356 in EIMS) .
- X-ray crystallography (if available): Resolves 3D conformation and substituent orientation .
Q. What is the solubility profile, and how does it affect experimental design?
Solubility data for this compound is not explicitly reported, but analogs with similar substituents show:
- High solubility in polar aprotic solvents (DMF, DMSO) due to the oxadiazole and phthalazinone moieties .
- Limited solubility in water; use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Substituent Variation: Synthesize analogs with modified methoxy/methyl groups (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl) to assess impact on target binding .
- Biological Assays: Test analogs against enzyme targets (e.g., kinases, phosphatases) using fluorescence polarization or calorimetry .
- Computational Modeling: Perform docking studies (AutoDock, Schrödinger) to predict interactions with active sites .
Q. What mechanistic approaches identify the compound’s biological targets?
- Enzyme Inhibition Assays: Screen against panels of recombinant enzymes (e.g., cytochrome P450 isoforms) with IC₅₀ determination .
- Cellular Profiling: Use RNA-seq or proteomics to identify differentially expressed pathways post-treatment .
- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) with Scatchard analysis for affinity quantification .
Q. How can analytical methods resolve purity discrepancies in batch synthesis?
- HPLC-PDA/MS: Detect impurities (e.g., unreacted intermediates) with C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .
- Elemental Analysis: Validate stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
- Stability-Indicating Methods: Stress testing (heat, light, pH) to identify degradation products .
Q. How should researchers address contradictory bioactivity data across studies?
- Assay Validation: Confirm consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum concentration) .
- Structural Reanalysis: Verify compound identity via NMR and HRMS to rule out degradation or isomerization .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., fold-change over controls) .
Methodological Notes
- Synthetic Reproducibility: Document reaction parameters (e.g., cooling rates during crystallization) to minimize batch-to-batch variability .
- Bioassay Design: Include positive controls (e.g., staurosporine for kinase assays) and dose-response curves (10 nM–100 µM) .
- Data Reporting: Use CDD Vault or similar platforms for structured data sharing, ensuring raw spectra and chromatograms are archived .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
